1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-phenyl-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NOS/c25-23(24-17-9-13-18-10-7-8-16-21(18)24)22(19-11-3-1-4-12-19)26-20-14-5-2-6-15-20/h1-8,10-12,14-16,22H,9,13,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEJVVVPJGTRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Phenyl(phenylthio)acetyl Group: This step involves the acylation of the tetrahydroquinoline core with phenyl(phenylthio)acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[Phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, potentially leading to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-[phenyl(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, through its unique structural features. The phenylthio group may play a role in binding to hydrophobic pockets, while the tetrahydroquinoline core could interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Comparison with Sulfonyl-Substituted Derivatives
Sulfonyl-substituted tetrahydroquinolines, such as 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline (C₁₅H₁₅NO₂S, MW 273.35), exhibit distinct electronic effects due to the electron-withdrawing sulfonyl group. Key comparisons include:
- Synthesis : Sulfonylation via sulfonyl chlorides (e.g., phenylmethanesulfonyl chloride) in dichloromethane with triethylamine yields >99% purity . This contrasts with the target compound’s presumed synthesis via thioacetylation, which may require different coupling agents.
- Structural Conformation: Crystal structures of sulfonyl derivatives (e.g., 1-benzylsulfonyl-tetrahydroquinoline) show a half-chair conformation and C–H···O hydrogen bonding, enhancing lattice stability . The phenylthioacetyl group in the target compound may instead promote π-π stacking due to aromatic rings.
- Biological Relevance : Sulfonyl groups are common in protease inhibitors, whereas thioethers (as in the target compound) may influence redox activity or metabolic pathways .
Table 1: Sulfur-Containing Tetrahydroquinoline Derivatives
Comparison with Halogenated Derivatives
Halogenated derivatives, such as 6-bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (C₁₅H₂₀BrN₂), highlight the role of halogens in tuning reactivity:
- Synthesis : Bromination using N-bromosuccinimide (NBS) in DMF introduces halogens at specific positions . The target compound’s phenylthio group may allow similar regioselective modifications.
- Applications : Bromo groups serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the phenylthioacetyl group could participate in nucleophilic substitutions or oxidation reactions .
Comparison with Heterocyclic-Substituted Derivatives
Compounds like 4-ferrocenyl-8-(phenylthio)-1,2,3,4-tetrahydroquinoline (C₂₅H₂₃FeNS) and pyridinyl derivatives (e.g., 6-(pyridin-3-yl)-1-(thiophen-2-ylsulfonyl)-tetrahydroquinoline) demonstrate the impact of heterocycles:
- Synthetic Routes : Ferrocenyl derivatives are synthesized via aza-Michael addition and cyclization (67% yield) , while pyridinyl analogs use reductive amination .
- The phenylthioacetyl group in the target compound may balance lipophilicity and polar interactions.
Comparison with Phosphonic Acid and Amino Acid Derivatives
Phosphonic acid derivatives (e.g., 1,2,3,4-tetrahydroquinoline-2-phosphonic acid) and amino acid analogs (e.g., tetrahydroquinoline-2-carboxylic acid) emphasize functional group versatility:
- Synthesis Efficiency : Phosphonic acids achieve 74% yield via borane-mediated reduction, outperforming lactam-based routes . The target compound’s synthesis may require optimization for similar efficiency.
- Bioactivity : Phosphonic acids mimic natural phosphates in enzyme inhibition, while the phenylthioacetyl group could modulate membrane permeability or target sulfhydryl enzymes .
Structural and Conformational Analysis
- Ring Conformation : Sulfonyl derivatives adopt a half-chair conformation with bond-angle sums at nitrogen (347.9°–354.6°) , whereas steric bulk in the phenylthioacetyl group may distort ring geometry.
- Spectroscopic Data : Sulfonyl compounds show distinct IR stretches (S=O at ~1350 cm⁻¹) , while thioacetyl groups may exhibit C–S stretches (~700 cm⁻¹) and aromatic proton shifts in ¹H NMR .
Q & A
Q. Basic
- NMR :
- ¹H NMR : Distinct signals for the tetrahydroquinoline core (e.g., δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) confirm acylation .
- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~2550 cm⁻¹ (S–H, if present) .
- HRMS : Accurate mass determination (e.g., m/z 323.1084 for C₂₁H₁₉NOS⁺) validates molecular formulae .
What strategies resolve contradictions in biological activity data among structurally similar tetrahydroquinoline derivatives?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy, fluoro) to isolate contributions to activity. For example, fluorination at C6 increases bioavailability by reducing metabolic degradation .
- Statistical Analysis : Multivariate regression models correlate logP, polar surface area, and IC₅₀ values to identify outliers .
- Target-Specific Assays : Use isoform-selective enzymes (e.g., CYP3A4 vs. CYP2D6) to clarify off-target effects .
How can regioselectivity challenges in synthesizing bifunctional tetrahydroquinoline derivatives be addressed?
Q. Advanced
- Directed Cyclization : Install directing groups (e.g., hydroxyl or chloro) on side chains to guide intramolecular attack. For example, N-(3-chloro-2-hydroxypropyl) intermediates favor cyclization at the o-position of phenyl rings .
- Catalytic Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enforce enantioselectivity in asymmetric syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields of bifunctional products by 15–20% .
What are the key considerations for optimizing reaction yields under varying catalytic conditions?
Q. Basic
- Catalyst Loading : 5–10 mol% of Lewis acids (e.g., ZnCl₂) maximizes yield without promoting side reactions .
- Temperature Gradients : Gradual heating (ramp rate: 2°C/min) minimizes decomposition of thermally sensitive intermediates .
- Workup Protocols : Neutralization of acidic byproducts (e.g., HCl from POCl₃) with NaHCO₃ prevents product degradation .
How do steric and electronic factors influence the biological activity of tetrahydroquinoline derivatives?
Q. Advanced
- Steric Effects : Bulky substituents (e.g., 2,2,4-trimethyl groups) reduce binding to flat enzyme active sites but improve membrane permeability .
- Electronic Effects : Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in target proteins, as shown in docking studies .
- Hybrid Derivatives : Combining electron-rich (phenyl) and electron-poor (acetyl) moieties balances solubility and target affinity .
What analytical techniques are used to assess purity and stability of tetrahydroquinoline derivatives in storage?
Q. Basic
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%) .
- TGA/DSC : Thermal stability profiles (decomposition onset >200°C) ensure suitability for long-term storage .
- Karl Fischer Titration : Measures residual water (<0.1%) to prevent hydrolysis of acylated derivatives .
How can computational modeling guide the design of novel tetrahydroquinoline-based therapeutics?
Q. Advanced
- Docking Simulations : Identify binding poses in ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina .
- QSAR Models : Predict logD and pKa values to optimize pharmacokinetic properties .
- MD Simulations : Assess conformational stability of tetrahydroquinoline-enzyme complexes over 100-ns trajectories .
What are the challenges in scaling up laboratory-scale syntheses of tetrahydroquinoline derivatives?
Q. Advanced
- Exothermicity : Batch reactors with cooling jackets control heat generation during cyclization .
- Catalyst Recovery : Immobilized catalysts (e.g., ZnCl₂ on silica) enable reuse across 5–10 batches .
- Byproduct Management : Continuous flow systems minimize waste of high-value intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
